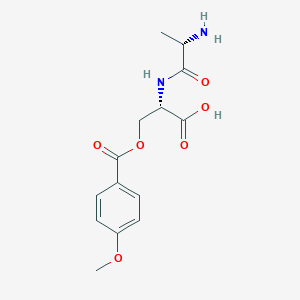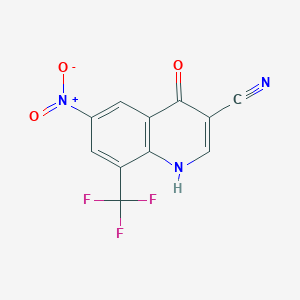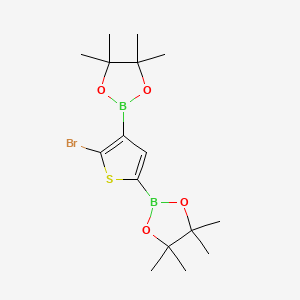![molecular formula C12H14BrN3O B15172481 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)-](/img/structure/B15172481.png)
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The subsequent reaction with morpholine in the presence of a suitable base, such as potassium carbonate, leads to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce N-oxides .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an FGFR inhibitor, which is relevant in cancer therapy.
Biological Research: The compound is used to investigate the role of FGFR signaling in various biological processes.
Chemical Biology: It serves as a tool compound to study the effects of FGFR inhibition on cellular functions.
Pharmaceutical Development: The compound is explored as a lead compound for developing new anticancer drugs.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)- involves the inhibition of FGFRs. FGFRs are tyrosine kinase receptors that play a key role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt the signaling pathways that contribute to tumor growth and progression . The molecular targets include FGFR1, FGFR2, and FGFR3, with varying degrees of inhibitory activity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the bromine and morpholinylmethyl groups.
3-Bromo-1H-pyrrolo[2,3-b]pyridine: A similar compound lacking the morpholinylmethyl group.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated derivative with the bromine atom at a different position.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)- is unique due to the presence of both the bromine atom and the morpholinylmethyl group. This combination enhances its biological activity and specificity as an FGFR inhibitor compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H14BrN3O |
|---|---|
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
4-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]morpholine |
InChI |
InChI=1S/C12H14BrN3O/c13-11-9-2-1-3-14-12(9)15-10(11)8-16-4-6-17-7-5-16/h1-3H,4-8H2,(H,14,15) |
Clave InChI |
DAZZIOSVPYYEBC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=C(C3=C(N2)N=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B15172400.png)
![2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15172402.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea](/img/structure/B15172424.png)
![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B15172446.png)
![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)

![3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B15172454.png)

![4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B15172463.png)
![2-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172464.png)
![2-[Anilino(pentafluorophenyl)methyl]phenol](/img/structure/B15172465.png)
![N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15172475.png)
![(2R)-2-[(diphenylacetyl)amino]-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanamide](/img/structure/B15172476.png)

